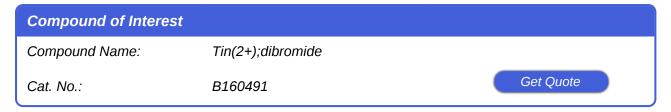


Application Notes and Protocols: Enhancing Perovskite Solar Cell Efficiency with Stannous Bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapidly increasing power conversion efficiencies (PCEs) and low-cost fabrication. However, challenges related to the stability and efficiency of tin-based and lead-tin mixed PSCs remain significant hurdles for commercialization. A primary issue is the facile oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and degrades device performance. Stannous bromide (SnBr₂) has been identified as a key additive to mitigate these issues, leading to substantial improvements in both the efficiency and stability of PSCs.

These application notes provide a comprehensive overview of the role of stannous bromide in PSCs, including its mechanism of action, detailed experimental protocols for its incorporation, and its quantifiable impact on solar cell performance.

Mechanism of Action: The Role of Stannous Bromide

The primary functions of stannous bromide in enhancing perovskite solar cell performance are multifaceted:



- Defect Passivation: SnBr₂ effectively passivates various defects within the perovskite crystal lattice. Bromine ions can fill halide vacancies, while the stannous ions can help to suppress the formation of problematic Sn⁴⁺ species. This passivation reduces non-radiative recombination, thereby increasing the open-circuit voltage (Voc) and the fill factor (FF) of the solar cell.
- Inhibition of Tin Oxidation: The addition of SnBr₂ introduces an excess of Sn²⁺ ions, which, according to Le Chatelier's principle, suppresses the oxidation of Sn²⁺ to Sn⁴⁺. This is a critical factor in improving the long-term stability of tin-containing perovskites.
- Improved Crystallinity and Morphology: The incorporation of bromide ions can influence the
 crystallization process of the perovskite film, leading to improved crystallinity, larger grain
 sizes, and a more uniform and dense morphology. These physical improvements facilitate
 more efficient charge transport and reduce charge carrier recombination at grain boundaries.
- Band Gap Tuning: The partial substitution of iodide with bromide in the perovskite lattice (e.g., in MAPbl₃ or FASnl₃ systems) can widen the band gap. This can be strategically used to optimize the absorption spectrum and improve the Voc of the device.

Data Presentation: Impact of SnBr₂ on Photovoltaic Parameters

The introduction of stannous bromide into the perovskite active layer has been shown to significantly enhance the key photovoltaic performance metrics. The following table summarizes the comparative performance of a standard CH₃NH₃Pbl₃ (MAPbl₃) perovskite solar cell versus cells incorporating CsI and SnBr₂ additives.



Device Composition	Jsc (mA cm ⁻²)	Voc (V)	FF	η (%)
Standard MAPbl ₃	12.0	0.770	0.603	5.59
MAPbl ₃ with	15.9	-	-	-
MAPbl₃ with Csl and SnBr₂	16.5	0.780	-	-

Data sourced from a study on the effects of CsI and/or SnBr2 additions to CH3NH3PbI3 perovskite solar cells.

Experimental Protocols

This section provides detailed protocols for the fabrication of perovskite solar cells with and without the addition of stannous bromide.

Materials and Reagents

- Substrates: Fluorine-doped tin oxide (FTO) coated glass
- Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste, tin(IV) oxide (SnO₂)
- Perovskite Precursors:
 - Methylammonium iodide (MAI)
 - Lead(II) iodide (Pbl2)
 - Stannous bromide (SnBr₂)
 - N,N-Dimethylformamide (DMF)
 - Dimethyl sulfoxide (DMSO)



- Hole Transport Layer (HTL): Spiro-OMeTAD, chlorobenzene, lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI), 4-tert-butylpyridine (tBP)
- Metal Contact: Gold (Au) or Silver (Ag)
- Solvents and Cleaning Agents: Deionized water, acetone, isopropanol

Protocol 1: Fabrication of a Standard Perovskite Solar Cell

This protocol outlines the fabrication of a standard MAPbI₃ solar cell, which will serve as a control.

- Substrate Cleaning:
 - 1. Sequentially clean the FTO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
 - 2. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes to remove any organic residues.
- Electron Transport Layer (ETL) Deposition:
 - 1. Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. For SnO₂, a common method is to spin-coat a SnO₂ nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.
- Perovskite Precursor Solution Preparation (Control):
 - 1. Prepare a 1 M solution of MAPbI₃ by dissolving equimolar amounts of MAI and PbI₂ in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio).
 - 2. Stir the solution at 60-70°C for at least 2 hours to ensure complete dissolution.
- Perovskite Film Deposition:
 - 1. Transfer the ETL-coated substrates into a nitrogen-filled glovebox.



- 2. Spin-coat the perovskite precursor solution onto the ETL at 4000-5000 rpm for 30-45 seconds.
- 3. During the spin-coating process (after about 5-10 seconds), dispense an anti-solvent such as chlorobenzene or toluene onto the spinning substrate to induce rapid crystallization.
- 4. Anneal the film at 100-120°C for 10-15 minutes.
- Hole Transport Layer (HTL) Deposition:
 - Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then add Li-TFSI and tBP as p-type dopants.
 - 2. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
- Metal Contact Deposition:
 - Deposit an 80-100 nm thick layer of gold or silver as the back contact via thermal evaporation.

Protocol 2: Fabrication of a Perovskite Solar Cell with Stannous Bromide

This protocol details the incorporation of SnBr₂ into the perovskite precursor solution.

- Substrate Cleaning and ETL Deposition:
 - Follow steps 1 and 2 from Protocol 1.
- Perovskite Precursor Solution Preparation (with SnBr₂):
 - 1. Prepare the perovskite precursor solution by dissolving MAI, PbI₂, and a specific molar percentage of SnBr₂ in a DMF:DMSO solvent mixture. The amount of SnBr₂ can be varied to optimize device performance, but a common starting point is to substitute a small percentage of PbI₂ with SnBr₂.
 - 2. For example, for a 5% substitution, reduce the molar amount of PbI₂ by 5% and add an equivalent molar amount of SnBr₂.



- 3. Stir the solution at 60-70°C for at least 2 hours.
- Perovskite Film, HTL, and Metal Contact Deposition:
 - Follow steps 4, 5, and 6 from Protocol 1, using the SnBr2-containing precursor solution.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for defect passivation by stannous bromide.





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